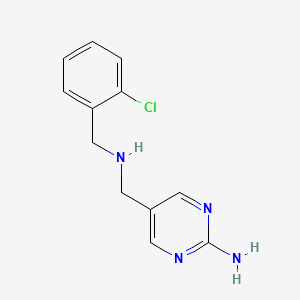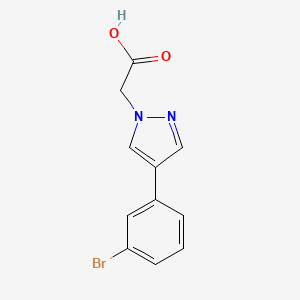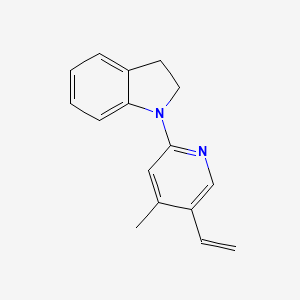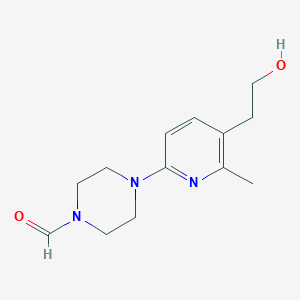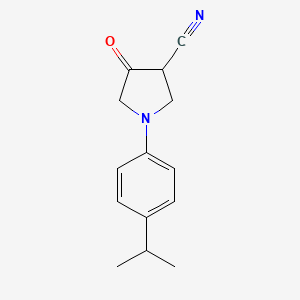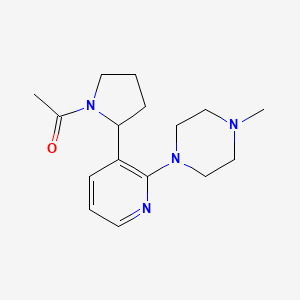
cis-1-Amino-2,6-dimethylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Amino-2,6-dimethylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Amino-2,6-dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular hydroamination reaction, where a precursor such as 2-substituted 8-nonen-4-amine undergoes cyclization in the presence of a catalyst like Cp*2NdCH(TMS)2 to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-1-Amino-2,6-dimethylpiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
cis-1-Amino-2,6-dimethylpiperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of hydrazones, superelectrophilic intermediates, and amides.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various medical conditions.
Industry: It is used as a catalyst in the preparation of aliphatic amines and in elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cis-1-Amino-2,6-dimethylpiperidine hydrochloride include:
- cis-2,6-Dimethylpiperidine
- 2,6-Lupetidine
- 2,6-Dimethylpiperidide
Uniqueness
This compound is unique due to its specific structural configuration and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H17ClN2 |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+; |
Clave InChI |
HLKWEBRKGNCOFD-UKMDXRBESA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](N1N)C.Cl |
SMILES canónico |
CC1CCCC(N1N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



